5-(Trifluoromethyl)benzothiophene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS/c11-10(12,13)6-1-2-7-5(3-6)4-8(16-7)9(14)15/h1-4H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSAUVRCMKWMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
5-(Trifluoromethyl)benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
Pharmaceutical Development
5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid serves as a key intermediate in synthesizing various pharmaceuticals, particularly in developing anti-inflammatory and anti-cancer agents, enhancing therapeutic efficacy . Studies have explored the anti-cancer efficacy of related compounds, such as ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate, on HeLa cells, demonstrating that treatment resulted in significant apoptosis through caspase activation pathways. These compounds downregulate Bcl-2 expression while upregulating Bax levels, leading to enhanced cell death.
N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide exhibits potential pharmacological properties, particularly as an inhibitor of certain enzymes and receptors involved in disease processes and has shown promise in anti-cancer and anti-inflammatory applications due to their ability to modulate biological pathways.
Benzothiophene carboxamide compounds have been identified as non-steroidal anti-inflammatory drugs (NSAIDs) and are used to treat pain and inflammation . These compounds can act as COX-2 inhibitors . Additionally, some derivatives of benzothiophene carboxamides have demonstrated the ability to activate pathways that induce cell death in cancer cells .
Material Science
The unique chemical structure of 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid allows for creating advanced materials with improved thermal stability and electrical properties, making it valuable in the electronics industry .
Agricultural Chemistry
This compound is explored for its potential use in developing agrochemicals, such as herbicides and fungicides, that can effectively control pests while minimizing environmental impact .
Fluorine Chemistry
As a fluorinated compound, 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is used in synthesizing other fluorinated chemicals, which are important in various applications, including refrigerants and solvents, due to their unique properties .
Case Studies
Anti-inflammatory Mechanism
In an animal model of arthritis, administration of ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Antiviral Activity
Research into the antiviral properties of ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate showed that the compound inhibited HIV replication in vitro at micromolar concentrations, indicating its potential as a lead compound for further antiviral drug development.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzothiophene ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiophene Derivatives
5-Methoxybenzothiophene-2-carboxamide
- Core Structure : Benzothiophene with -OCH₃ at position 5 and carboxamide at position 2.
- Activity : Inhibits Clk1/4 kinases, with selectivity optimized via amide modifications .
- Key Differences :
- The -OCH₃ group increases polarity compared to -CF₃, reducing lipophilicity.
- Lower metabolic stability due to methoxy group oxidation susceptibility.
Methyl 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylate
- Core Structure : Benzothiophene with -COOCH₃ at position 2 and -CF₃ at position 4.
- Application: Used in plant disease control compositions (e.g., with tetrazolinones) .
- Higher volatility and lower solubility in aqueous media.
Thiophene Carboxamides
N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide
- Core Structure : Thiophene with -CF₃ at position 5 and amide-linked thiazole.
- Activity : Exhibits narrow-spectrum antibacterial properties .
- Key Differences: Thiophene (5-membered ring) vs. benzothiophene (fused 6+5 membered rings) reduces aromatic surface area.
5-Nitrothiophene-2-carboxamide (Compound 24)
- Core Structure: Thiophene with -NO₂ at position 5 and carboxamide at position 2.
- Activity : Antibacterial via mechanism involving nitro group reduction .
- Key Differences: -NO₂ group increases electrophilicity, enabling redox interactions absent in -CF₃ analogs. Higher reactivity but lower metabolic stability compared to -CF₃ derivatives.
Other Heterocyclic Analogs
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Core Structure : Triazole with -CF₃ and carboxylic acid groups.
- Activity : Antitumor activity via c-Met kinase inhibition .
- Key Differences :
- Triazole ring introduces additional nitrogen atoms, altering electronic properties.
- Carboxylic acid (-COOH) offers higher acidity compared to carboxamide.
5-(Trifluoromethyl)-1H-imidazole-2-carboxaldehyde
Structural and Functional Comparison Table
Key Findings and Implications
- Trifluoromethyl Group Impact : The -CF₃ group consistently enhances lipophilicity and resistance to metabolic degradation across analogs, making it valuable in drug design .
- Ring System Differences : Benzothiophene derivatives offer larger aromatic surfaces for target binding compared to thiophene or triazole analogs .
- Amide vs. Ester/Carboxylic Acid : Carboxamides improve hydrogen-bonding capacity and solubility over esters or acids, critical for bioavailability .
Biological Activity
5-(Trifluoromethyl)benzothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzothiophene core with a trifluoromethyl group and a carboxamide functional group. This unique structure contributes to its biological properties, making it a subject of various pharmacological studies.
| Property | Value |
|---|---|
| Molecular Weight | 248.28 g/mol |
| Chemical Formula | C10H6F3NOS |
| LogP (octanol-water) | 3.5 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate the activity of enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating inflammatory responses .
Enzyme Inhibition
Studies have demonstrated that compounds structurally related to this compound exhibit significant inhibition of COX and LOX enzymes:
- COX Inhibition : Compounds similar to this benzothiophene derivative have shown IC50 values ranging from 6.0 µM to 29.2 µM against COX enzymes, indicating potent anti-inflammatory potential .
- LOX Inhibition : The compound's ability to inhibit LOX suggests a mechanism for reducing inflammation through the modulation of leukotriene synthesis.
Biological Activities
-
Anti-inflammatory Activity :
- In vivo studies have shown that derivatives of benzothiophene can significantly reduce inflammation in animal models, achieving inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .
- The mechanism involves blocking mast cell degranulation and reducing pro-inflammatory cytokine levels such as TNF-α and IL-6 .
-
Antimicrobial Activity :
- Compounds derived from benzothiophene structures have exhibited antibacterial properties against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Specific derivatives have demonstrated minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating superior efficacy .
- Neuroprotective Effects :
Study on Anti-inflammatory Properties
A notable study investigated the anti-inflammatory effects of a series of benzothiophene derivatives, including this compound. The results indicated that these compounds could significantly reduce paw edema in carrageenan-induced inflammation models by over 58% compared to controls .
Neuroprotective Activity Assessment
Another research effort focused on the neuroprotective effects of benzothiophene analogs against oxidative stress-induced neuronal damage. The study found that these compounds could effectively reduce neuronal apoptosis and improve cognitive function in rodent models .
Q & A
Q. What are the established synthetic routes for 5-(Trifluoromethyl)benzothiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves multi-step procedures, such as:
- Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups to the benzothiophene core (e.g., Example 4 in uses imidazole intermediates and carbamate formation).
- Nucleophilic substitution for trifluoromethyl group incorporation, leveraging fluorinated reagents (e.g., describes thiophene derivatives synthesized via acetylated intermediates).
Optimization Strategies:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency .
- Solvent systems : Tetrahydrofuran (THF) with triethylamine (Et₃N) improves reaction homogeneity and byproduct removal (as in ) .
- Temperature control : Room-temperature reactions reduce side-product formation in sensitive steps .
Example Reaction Conditions Table:
| Step | Reagents/Catalysts | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄, Et₃N | THF | RT, 72h | ~70% | |
| 2 | CF₃COCl, DCM | DCM | 0°C → RT | ~85% |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies trifluoromethyl group integration, while ¹H/¹³C NMR confirms benzothiophene ring substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 95% purity threshold as in ) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₂H₇F₃O₂S requires m/z 272.24) .
Critical Note : X-ray crystallography (as in ) resolves stereochemical ambiguities in carboxamide derivatives .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound derivatives be resolved?
Methodological Answer:
- Dose-response assays : Establish EC₅₀/IC₅₀ values to differentiate true activity from assay noise (e.g., links pyrazole-carbonyl derivatives to cancer targets) .
- Target validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity for proposed targets (e.g., kinase inhibition studies).
- Metabolic stability testing : Assess hepatic microsome stability to rule out false positives from metabolite interference .
Case Study : Inconsistent cytotoxicity data may arise from divergent cell-line permeability; use parallel artificial membrane permeability assays (PAMPA) to clarify .
Q. What computational strategies are effective for predicting the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., highlights benzothiophene derivatives as kinase inhibitors) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to prioritize substituents for synthetic optimization (e.g., trifluoromethyl group electronegativity) .
- MD Simulations : GROMACS or AMBER trajectories assess binding stability over time (≥100 ns runs recommended) .
Data Integration : Cross-validate computational predictions with surface plasmon resonance (SPR) binding kinetics .
Q. How can researchers address solubility challenges in in vitro assays for this compound?
Methodological Answer:
- Co-solvent systems : Use DMSO-water gradients (≤1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug design : Synthesize ester or phosphate prodrugs (e.g., methyl ester derivatives in ) for improved aqueous compatibility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress (e.g., uses TLC for monitoring) .
- Design of Experiments (DoE) : Optimize parameters like stoichiometry, mixing speed, and temperature via factorial design .
- Quality Control (QC) : Enforce strict HPLC purity thresholds (≥95%) and NMR conformity checks for each batch .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
